N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide
Overview
Description
N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide, also known as CPP-109, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which has been studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide is based on its ability to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors such as N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide can induce the expression of genes that are normally silenced, leading to changes in cell behavior and function. In the case of addiction, N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide has been shown to increase the expression of genes that are involved in the regulation of dopamine signaling, which is a key neurotransmitter involved in reward-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide are largely dependent on the specific cell type and tissue context in which it is used. In general, HDAC inhibitors such as N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide can induce changes in gene expression that lead to alterations in cell behavior and function. In the case of addiction, N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models, which is thought to be due to changes in dopamine signaling.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide as a research tool is its specificity for HDAC enzymes, which allows for precise manipulation of gene expression. However, one limitation of N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain experimental contexts.
Future Directions
There are several potential future directions for research on N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide, including:
1. Further studies on its potential therapeutic applications in addiction, psychiatry, and oncology.
2. Development of more potent and selective HDAC inhibitors based on the structure of N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide.
3. Investigation of the molecular mechanisms underlying the effects of N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide on gene expression and cell behavior.
4. Exploration of the potential use of N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide in combination with other drugs or therapies to enhance their efficacy.
5. Development of new animal models to better understand the effects of N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide on behavior and physiology.
In conclusion, N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its mechanism of action is based on its ability to inhibit the activity of HDAC enzymes, leading to changes in gene expression and cell behavior. While N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide has some advantages as a research tool, there are also limitations to its use. Nevertheless, there are several potential future directions for research on this compound, which may lead to new insights into its therapeutic potential.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been studied for its potential to treat addiction, particularly cocaine and alcohol addiction. In psychiatry, it has been studied for its potential to treat depression, anxiety, and post-traumatic stress disorder (PTSD). In oncology, it has been studied for its potential to enhance the efficacy of chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2O2/c26-20-13-11-18(12-14-20)17-27-25(30)22-15-16-23(29)28(21-9-5-2-6-10-21)24(22)19-7-3-1-4-8-19/h1,3-4,7-8,11-14,21-22,24H,2,5-6,9-10,15-17H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHHNSJUGPUFLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(C(CCC2=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801137911 | |
Record name | N-[(4-Chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenyl-3-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801137911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
439111-06-5 | |
Record name | N-[(4-Chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenyl-3-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439111-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Chlorophenyl)methyl]-1-cyclohexyl-6-oxo-2-phenyl-3-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801137911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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